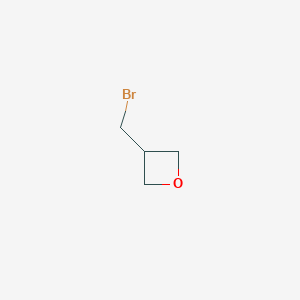

3-(Bromomethyl)oxetane

Description

Overview of Oxetane (B1205548) Ring Systems in Organic Chemistry

Oxetanes are a class of saturated heterocyclic compounds featuring a four-membered ring containing three carbon atoms and one oxygen atom. wikipedia.orglibretexts.org These cyclic ethers are structural analogues of cyclobutane (B1203170) where one methylene (B1212753) unit is replaced by an oxygen atom. mdpi.com

Historical Context of Four-Membered Cyclic Ethers

The study of four-membered cyclic ethers, or oxetanes, dates back to the late 19th century. The first synthesis of the parent, unsubstituted oxetane was reported by Reboul in the 1870s. nih.gov However, for many years following their discovery, oxetanes remained relatively exotic in the chemical community, largely due to challenges in their synthesis and questions surrounding their reactivity and stability. chemrxiv.org Early work, for about a century, primarily focused on understanding the physical and organic properties of these strained rings. illinois.edu It wasn't until more recently that the full potential of oxetanes in various chemical disciplines began to be realized. chemrxiv.orgontosight.ai

Fundamental Structural Characteristics and Ring Strain Effects

The oxetane ring is characterized by significant ring strain due to its constrained four-membered structure. illinois.eduacs.org The endocyclic bond angles are considerably smaller than the ideal tetrahedral angle of 109.5°. beilstein-journals.org X-ray diffraction studies at 90 K have determined the bond angles in unsubstituted oxetane to be 90.2° (C–O–C), 92.0° (C–C–O), and 84.8° (C–C–C). acs.org The carbon–oxygen and carbon–carbon bond lengths are 1.46 Å and 1.53 Å, respectively. acs.org

This inherent strain, with a calculated strain energy of 25.5 kcal/mol, is comparable to that of three-membered epoxides (oxiranes) (27.3 kcal/mol) and significantly higher than that of five-membered tetrahydrofurans (5.6 kcal/mol). beilstein-journals.orgdtic.mil This high ring strain makes oxetanes more reactive than their larger cyclic ether counterparts. wikipedia.orglibretexts.org The strained C–O–C bond also exposes the oxygen's lone pair of electrons, making oxetane an excellent hydrogen-bond acceptor and Lewis base. acs.orgbeilstein-journals.org

The oxetane ring is not perfectly planar but exhibits a "puckered" conformation. illinois.eduacs.org This puckering can be influenced by the presence of substituents on the ring. acs.org For instance, 3,3-disubstituted oxetanes exhibit a more pronounced pucker. illinois.edu

Defining the Role of Oxetanes in Contemporary Chemical Research

In recent decades, oxetanes have transitioned from being a chemical curiosity to a valuable class of compounds in modern chemical research, particularly in medicinal chemistry and organic synthesis. nih.govacs.org

Emergence as Versatile Building Blocks and Synthetic Intermediates

Oxetanes are now widely recognized as versatile building blocks and synthetic intermediates. acs.orgeurjchem.comresearchgate.net Their strained ring system allows for a variety of ring-opening reactions, providing access to a diverse range of functionalized acyclic compounds. acs.orgacs.org These reactions can be initiated by nucleophiles, acids, or metals. wikipedia.orgacs.org

Furthermore, the oxetane moiety itself can be incorporated into larger molecular scaffolds to impart specific properties. acs.orgenamine.net The synthesis of complex molecules, including natural products like taxol and merrilactone A, has utilized oxetanes as key precursors. eurjchem.comresearchgate.net The development of new synthetic methodologies has made a wider range of substituted oxetanes more accessible, further expanding their utility. nih.govmagtech.com.cn

Importance in Diverse Applications Beyond Basic Characterization

The applications of oxetanes extend far beyond fundamental structural and reactivity studies. In medicinal chemistry, the incorporation of an oxetane ring into drug candidates has been shown to improve key physicochemical properties. nih.govacs.orgnih.gov These improvements can include enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability. acs.orgmagtech.com.cncancer.gov The oxetane motif is often used as a polar isostere for gem-dimethyl or carbonyl groups. nih.govnih.govacs.org

The unique three-dimensional structure of oxetanes is also advantageous in drug design, allowing for the exploration of new chemical space and potentially leading to higher target selectivity. nih.gov Consequently, a growing number of clinical and preclinical drug candidates for various diseases, including cancer and viral infections, contain the oxetane moiety. nih.gov

Specific Focus on 3-(Bromomethyl)oxetane within the Oxetane Class

Rationale for Studying the Bromomethyl Substitution at the 3-Position

The strategic placement of a bromomethyl group at the 3-position of the oxetane ring is a key driver for the extensive study of this compound. This specific substitution pattern offers a unique combination of stability and controlled reactivity, making it a valuable building block in organic synthesis.

One of the primary motivations for investigating 3-substituted oxetanes is their application as bioisosteres for commonly used functional groups in medicinal chemistry, such as gem-dimethyl and carbonyl groups. nih.govbeilstein-journals.org The gem-dimethyl group, often introduced to block metabolic degradation, can increase the lipophilicity of a molecule, potentially leading to unfavorable pharmacokinetic properties. acs.org By replacing a gem-dimethyl group with a 3-substituted oxetane, chemists can maintain or even enhance metabolic stability while improving polarity and solubility. beilstein-journals.org The oxetane ring's ability to act as a hydrogen-bond acceptor further enhances its appeal in drug design. beilstein-journals.org

Potential for Advanced Chemical Transformations and Derivatization

The true synthetic utility of this compound lies in the reactive handle provided by the bromomethyl group. The presence of a good leaving group, the bromide ion, attached to a primary carbon makes this position highly susceptible to a wide range of nucleophilic substitution reactions. This allows for the facile introduction of diverse functional groups, enabling the synthesis of a vast library of novel oxetane derivatives.

The bromomethyl moiety can readily react with a variety of nucleophiles, including amines, alcohols, thiols, and carbanions, to forge new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This versatility is a cornerstone of its application in creating complex molecules with tailored properties. For instance, the reaction with amines can lead to the formation of 3-(aminomethyl)oxetanes, which are valuable scaffolds in medicinal chemistry due to the introduction of a basic nitrogen atom.

Furthermore, the oxetane ring itself can participate in ring-opening reactions, although this is less favorable for 3-substituted derivatives under many conditions. nih.govchemrxiv.org However, under specific and often acidic conditions, the strained ring can be opened to yield functionalized 1,3-diols. acs.org This dual reactivity, combining the nucleophilic substitution at the bromomethyl group with the potential for controlled ring-opening, provides chemists with a powerful tool for constructing complex and diverse molecular architectures. The ability to perform a wide array of chemical transformations, including oxidations, reductions, and C-C bond-forming reactions on derivatives of 3-substituted oxetanes, has been demonstrated, highlighting the robustness of the oxetane core. chemrxiv.orgrsc.org

Table 2: Investigated Transformations of 3,3-Disubstituted Oxetanes

| Reaction Type | Reagents and Conditions |

| Mesylation | MsCl, Et3N, CH2Cl2, 0 °C |

| Deoxyfluorination | DAST, morph-DAST, -78 to 0 °C |

| Oxidation to Aldehydes | Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC) |

| Oxidation to Carboxylic Acids | TEMPO/PIDA or KMnO4 |

| Esterification | Alkyl halides under basic conditions |

| Hydrolysis of Nitriles/Esters | Basic conditions |

Source: ChemRxiv, 2023 chemrxiv.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-(bromomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-1-4-2-6-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDRUQXJIWTVIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601180 | |

| Record name | 3-(Bromomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374014-30-8 | |

| Record name | 3-(Bromomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromomethyl Oxetane and Its Derivatives

Strategies for Oxetane (B1205548) Ring Formation

The creation of the oxetane ring is the crucial step in synthesizing 3-(bromomethyl)oxetane. The main approaches include intramolecular cyclization, photochemical cycloadditions, and epoxide ring-opening followed by cyclization.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a foundational and frequently used strategy for forming the oxetane ring. This method involves creating a C-O bond within an acyclic molecule that has been appropriately functionalized. acs.org

The intramolecular Williamson ether synthesis is a classic and principal method for closing the oxetane ring. acs.orgrsc.orgbeilstein-journals.org This reaction involves a deprotonated alcohol (alkoxide) acting as a nucleophile to displace a halide or other leaving group on the same molecule, typically from a 1,3-halohydrin precursor. acs.orgwikipedia.org The reaction proceeds via an SN2 mechanism. wikipedia.org Strong bases like sodium hydride or potassium tert-butoxide are commonly employed to generate the alkoxide ion. acs.org The efficiency of this method can be substrate-dependent, as side reactions like elimination can occur. byjus.com

A variety of functionalized acyclic precursors serve as starting points for oxetane synthesis via cyclization. acs.org A common strategy involves using 1,3-diols, where one hydroxyl group is selectively converted into a good leaving group, such as a tosylate or mesylate. acs.org Subsequent treatment with a base, like sodium hydride, induces the intramolecular cyclization to form the oxetane ring. acs.org The synthesis of starting materials with an alcohol and a leaving group in a 1,3-relationship can sometimes require multiple steps, which has prompted the development of methods to generate these precursors in situ. acs.orgnih.gov

The success of the intramolecular cyclization is highly dependent on the choice of the leaving group and the anion (base). acs.org Excellent leaving groups are necessary to facilitate the challenging 4-exo-tet ring closure. acs.orgacs.orgnih.gov Groups like tosylates, mesylates, and halides such as bromide and iodide are effective. acs.org The use of strong bases to form anions is critical for achieving acceptable yields. acs.org

Table 1: Common Leaving Groups in Oxetane Synthesis by Intramolecular Cyclization

| Leaving Group | Chemical Name | Effectiveness |

|---|---|---|

| OTs | Tosylate | High |

| OMs | Mesylate | High |

| I | Iodide | High |

| Br | Bromide | Good |

Paternò-Büchi Photochemical [2+2] Cycloaddition for Oxetane Synthesis

The Paternò-Büchi reaction is a photochemical method for synthesizing oxetanes through a [2+2] cycloaddition between a carbonyl compound (like an aldehyde or ketone) and an alkene. rsc.orgbeilstein-journals.orgnih.gov The reaction is initiated by UV light, which excites the carbonyl compound to a triplet state. numberanalytics.com This excited species then reacts with the alkene to form a diradical intermediate, which cyclizes to the oxetane ring. numberanalytics.comslideshare.net While a powerful tool for creating diverse oxetanes, this method can be limited by selectivity issues and the need for specialized photochemical equipment. acs.orgnih.gov Recent advancements have explored the use of visible light to mediate the reaction. beilstein-journals.org

Epoxide Ring-Opening Followed by Intramolecular Cyclization

A versatile, multi-step strategy for oxetane synthesis involves the ring-opening of an epoxide, followed by a subsequent intramolecular cyclization. rsc.org In this approach, a terminal epoxide is opened by a nucleophile, which can introduce a side chain containing a latent leaving group. acs.org For instance, epoxides can be opened by reagents like selenomethyllithium; the resulting intermediate is then converted to a halide, which can be cyclized using a base to form the oxetane. acs.org This method allows for the generation of the necessary 1,3-alcohol/leaving group precursor in situ from readily available epoxides. acs.orgnih.gov Sulfur ylides have also been effectively used to expand epoxide rings into oxetanes. illinois.edu

Catalytic Transformations for Oxetane Scaffolds

The construction of the oxetane ring can be achieved through various synthetic strategies, with catalytic methods offering advantages in efficiency and selectivity. nih.gov Key approaches include intramolecular C–O bond formation (Williamson etherification), [2+2] cycloadditions, and ring expansions of epoxides. nih.govgoogle.com

Lewis acid catalysis plays a significant role in promoting the formation of oxetane rings. For instance, chiral Cu(II) complexes have been utilized in the catalytic asymmetric synthesis of oxetanes from silyl (B83357) enol ethers and trifluoropyruvate, yielding products with high diastereoselectivity and enantioselectivity. nih.gov Gold-catalyzed reactions have also emerged as a powerful tool. A notable example is the one-step synthesis of oxetan-3-ones from readily available propargylic alcohols, which proceeds via an α-oxo gold carbene intermediate. google.com This method is advantageous as it often operates under mild, open-flask conditions. google.com

Biocatalysis offers a green and highly selective alternative for oxetane synthesis. Halohydrin dehalogenases (HHDHs) have been shown to catalyze the enantioselective formation of oxetanes. numberanalytics.com This biocatalytic platform demonstrates high efficiency and can be applied to preparative-scale synthesis. numberanalytics.com

Introduction of the Bromomethyl Moiety at the 3-Position

The introduction of a bromomethyl group at the 3-position of the oxetane ring is a key transformation for creating versatile synthetic intermediates. This can be accomplished either by direct bromination of a methyl group or by the conversion of a pre-existing hydroxymethyl group.

Bromination Reactions for Selective Methyl Group Functionalization

The direct bromination of 3-methyloxetane (B1582186) to yield this compound typically proceeds via a free-radical mechanism. This selective functionalization of a C(sp³)–H bond is a fundamental transformation in organic synthesis. The most common reagent for this purpose is N-bromosuccinimide (NBS), often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions (UV light). masterorganicchemistry.comwikipedia.orgucalgary.ca

The general mechanism for free-radical bromination involves three steps: initiation, propagation, and termination. ucalgary.cayoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, or a small amount of Br₂, to generate bromine radicals (Br•). masterorganicchemistry.comwikipedia.org

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 3-methyloxetane, forming a resonance-stabilized 3-(methyl radical)oxetane intermediate and hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂ (which can be generated in situ from the reaction of NBS with HBr) to form the desired this compound and a new bromine radical, which continues the chain reaction. wikipedia.orglibretexts.org

Termination: The reaction is terminated by the combination of any two radical species. ucalgary.ca

The selectivity of radical bromination is a key consideration. Bromination is generally more selective than chlorination, with a preference for abstracting hydrogens from tertiary carbons over secondary and primary carbons, reflecting the stability of the resulting carbon radical. youtube.com While specific literature examples detailing the radical bromination of 3-methyloxetane are not abundant, the principles of radical halogenation suggest that the reaction would need to be carefully controlled to favor substitution on the methyl group and minimize potential side reactions, such as ring opening or bromination at other positions on the oxetane ring.

Synthesis from Precursors with Pre-existing Hydroxymethyl Groups

A more common and often more controlled method for synthesizing this compound involves the use of precursors that already contain a hydroxymethyl group at the 3-position, such as (3-(hydroxymethyl)oxetan-3-yl)methanol.

The conversion of a primary alcohol to an alkyl bromide is a classic transformation in organic synthesis. Several reagents are effective for this purpose. A widely used method is the Appel reaction, which employs a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). libretexts.org This reaction proceeds under mild conditions and is generally high-yielding.

Another common approach is the use of phosphorus tribromide (PBr₃). This reagent readily converts primary alcohols to the corresponding bromides. The reaction typically involves the treatment of the alcohol with PBr₃, often in an inert solvent and at controlled temperatures to manage the exothermic nature of the reaction.

| Starting Material | Reagent(s) | Product | Notes |

| 3-Oxetanol | CBr₄, PPh₃ | 3-Bromo-1,2-propanediol | An unexpected ring-opening occurred. libretexts.org |

| Primary Alcohol | PBr₃ | Alkyl Bromide | General transformation. |

| Primary Alcohol | CBr₄, PPh₃ | Alkyl Bromide | Appel reaction; mild conditions. |

It is important to note that the choice of brominating agent and reaction conditions must be carefully selected to avoid undesired side reactions, such as the ring-opening of the strained oxetane ring, which has been observed under certain bromination conditions. libretexts.org

Synthesis of Related Brominated Oxetane Structures

The synthetic methodologies described can be extended to produce other valuable brominated oxetane building blocks, such as 3,3-bis(bromomethyl)oxetane (B1265868).

Synthesis of 3,3-Bis(bromomethyl)oxetane and Analogues

3,3-Bis(bromomethyl)oxetane is a key monomer in the synthesis of energetic polymers and a useful precursor for spirocyclic compounds. numberanalytics.commasterorganicchemistry.com Its synthesis often starts from pentaerythritol (B129877) or its derivatives. numberanalytics.com

A common route involves the bromination of pentaerythritol using hydrobromic acid (HBr) in the presence of sulfuric acid and acetic acid to form 2,2-bis(bromomethyl)propane-1,3-diol. numberanalytics.com The subsequent cyclization to form the oxetane ring is typically achieved via an intramolecular Williamson etherification. This cyclization can be facilitated by a base and often employs a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), to achieve high yields. numberanalytics.com

Another reported synthesis involves the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol in the presence of sodium ethoxide to first yield (3-(bromomethyl)oxetan-3-yl)methanol, which can be further functionalized.

| Precursor | Key Transformation(s) | Product |

| Pentaerythritol | Bromination with HBr, then cyclization with a base and phase-transfer catalyst. | 3,3-Bis(bromomethyl)oxetane numberanalytics.com |

| 2,2-Bis(bromomethyl)propane-1,3-diol | Cyclization with sodium ethoxide. | (3-(Bromomethyl)oxetan-3-yl)methanol |

These methods provide reliable pathways to access 3,3-bis(bromomethyl)oxetane and related structures, which are valuable intermediates for further chemical elaboration.

Synthesis of 3-(Bromomethyl)-3-methyloxetane

3-(Bromomethyl)-3-methyloxetane, often abbreviated as BrMMO, is a crucial precursor for asymmetrically substituted oxetanes and a monomer for energetic polymers. google.com Traditional synthetic routes to BrMMO often start from 1,1,1-tris(hydroxymethyl)ethane (B165348) (TME) and are characterized by low yields and complex multi-step procedures. google.com

An innovative and more efficient approach involves a solvent-free, phase-transfer catalyzed intramolecular cyclization. This method significantly improves yield and purity by avoiding many of the side reactions common to older methods. The synthesis begins with the dibromination of TME, which then undergoes cyclization to form the oxetane ring.

A described procedure is as follows: In a 50 L flask, 3-bromo-2-bromomethyl-2-methylpropyl acetate (B1210297) (2.206 kg, 7.66 mol) is combined with 3M sodium hydroxide (B78521) (NaOH) solution (7.67 L, 22.98 mol), tetrabutylammonium bromide (123.47 g, 0.383 mol) as a phase-transfer catalyst, and carbon tetrachloride (CCl₄) (7.66 L). google.com The mixture is refluxed, and the intramolecular cyclization occurs to produce 3-(bromomethyl)-3-methyloxetane. google.com This process is noted for its high yield and the near absence of by-products that plague other synthetic strategies. google.com

| Reagent | Molar Quantity (mol) | Volume/Mass | Role |

| 3-bromo-2-bromomethyl-2-methylpropyl acetate | 7.66 | 2.206 kg | Starting Material |

| Sodium Hydroxide (3M NaOH) | 22.98 | 7.67 L | Base |

| Tetrabutylammonium bromide | 0.383 | 123.47 g | Catalyst |

| Carbon Tetrachloride (CCl₄) | - | 7.66 L | Solvent |

Table 1: Reagents for Improved BrMMO Synthesis. google.com

Synthesis of 3-(Bromomethyl)-3-(fluoromethyl)oxetane (B6168168)

A specific, documented synthetic protocol for 3-(bromomethyl)-3-(fluoromethyl)oxetane could not be identified in the provided search results. General methods for creating asymmetrically substituted and fluorinated oxetanes exist. For instance, fluorination of a hydroxyl group can be achieved using reagents like diethylaminosulfur trifluoride (DAST), although this can be substrate-dependent and sometimes leads to byproducts. chemrxiv.org Another general strategy involves the nucleophilic substitution on a precursor like 3-bromomethyl-3-methyloxetane (BrMMO) to introduce varied functionalities. google.com However, without a specific literature precedent, a scientifically accurate and verified synthesis for this exact compound cannot be detailed.

Challenges and Innovations in this compound Synthesis

The synthesis of this compound and its derivatives is complicated by several factors, primarily the high ring strain of the oxetane core, which makes ring formation kinetically slower than for analogous five- or six-membered rings. acs.org This necessitates innovative approaches to overcome challenges related to low yields, impurities, and scalability.

Addressing Low Yields and Side-Reaction Impurities

A primary challenge in oxetane synthesis is achieving high yields while minimizing the formation of impurities. Traditional methods often suffer from competing reactions and the generation of unwanted by-products. google.com

Key Challenges and Impurities:

Low Yields: The intramolecular Williamson ether synthesis is a common method for forming the oxetane ring, but its efficiency can be hampered by the high activation energy of forming a four-membered ring. acs.orgnih.gov Older methods for BrMMO synthesis are explicitly noted for their low yields. google.com

Side-Reactions: During polymerization reactions using oxetane monomers, "back-biting" can occur, leading to the formation of non-functional cyclic trimers and tetramers. google.com In the synthesis of the oxetane ring itself, impurities can arise from rearrangement or elimination reactions, particularly when using certain nucleophiles. chemrxiv.org

Isomerization: A significant and previously under-recognized issue is the instability of some oxetane-carboxylic acids, which can unexpectedly isomerize into lactones upon storage at room temperature or gentle heating. This instability can drastically lower reaction yields and lead to incorrect product identification.

Researchers have addressed these issues by carefully selecting reagents and reaction conditions. For example, the use of a phase-transfer catalyst in a dual-phase system for BrMMO synthesis was shown to almost eliminate the production of by-products. google.com For other transformations, optimizing temperature and using milder conditions, such as deoxyfluorination at low temperatures, can prevent substrate decomposition. chemrxiv.org

Development of Efficient and Scalable Synthetic Routes

The demand for oxetanes in drug discovery and other applications has spurred the development of more practical, efficient, and scalable synthetic routes. chemrxiv.orgnih.gov

Innovations in Synthesis:

Solvent-Free and Phase-Transfer Catalysis: As detailed for BrMMO, moving to solvent-free conditions or using phase-transfer catalysis represents a significant process innovation. This not only improves yield and purity but also aligns with the principles of green chemistry by reducing solvent waste. google.com

Novel Synthetic Disconnections: New strategies are being developed that approach the oxetane core from different starting points. One such method involves a photoredox-catalyzed reaction of native alcohols with vinyl sulfonium (B1226848) salts, introducing a new way to functionalize C-H bonds to form the ring. nih.gov Another innovative one-step method uses gold-catalyzed oxidation of readily available propargylic alcohols to produce oxetan-3-ones, which are valuable precursors. nih.gov

Scalability: Significant effort has been dedicated to making oxetane synthesis scalable. Research has focused on optimizing protocols to allow for production on the kilogram scale, which is essential for industrial and pharmaceutical applications. chemrxiv.org This includes developing robust methods that are tolerant of various functional groups and avoid sensitive or hazardous reagents.

| Innovation | Description | Key Advantage(s) |

| Phase-Transfer Catalysis | Utilizes a catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between reactants in different phases (e.g., aqueous and organic). | High purity, high yields, near elimination of by-products. google.com |

| C-H Functionalization | A photoredox-catalyzed approach that forms the oxetane ring by activating a C-H bond in an alcohol substrate. | Accesses oxetanes from simple, common precursors; enables late-stage functionalization. nih.gov |

| Gold-Catalyzed Oxidation | A one-step synthesis of oxetan-3-ones from propargylic alcohols. | High efficiency, avoids hazardous diazo ketones, uses readily available starting materials. nih.gov |

| Optimized Large-Scale Protocols | Development of robust reaction conditions tolerant to various functional groups, enabling synthesis on a multi-gram to kilogram scale. | Facilitates use in drug development and industrial applications. chemrxiv.org |

Table 2: Innovations in Efficient and Scalable Oxetane Synthesis.

Reactivity and Reaction Mechanisms of 3 Bromomethyl Oxetane

Nucleophilic Substitution Reactions at the Bromomethyl Group

The presence of a primary bromide on a side chain of the oxetane (B1205548) ring makes the methylene (B1212753) carbon an electrophilic center, susceptible to attack by a wide range of nucleophiles. This allows for the functionalization of the molecule while preserving the integrity of the four-membered ether ring.

Displacement of Bromine by Various Nucleophiles

The bromine atom in 3-(bromomethyl)oxetane can be readily displaced by a variety of nucleophiles in classic SN2 reactions. This reactivity is analogous to that of other primary alkyl halides. savemyexams.com For instance, reaction with azide (B81097) sources like sodium azide leads to the formation of 3-(azidomethyl)oxetane. researchgate.netchemrxiv.org This transformation is a key step in the synthesis of energetic materials and polymers. researchgate.netwikipedia.orgtandfonline.com Similarly, other nucleophiles can be employed to introduce different functionalities. While specific examples for this compound are not extensively detailed in the provided results, the general reactivity pattern of alkyl halides suggests that nucleophiles such as hydroxide (B78521), alkoxides, and cyanide would also participate in these substitution reactions. savemyexams.com

The table below summarizes the nucleophilic substitution of the bromo- group in this compound and related compounds with various nucleophiles.

| Nucleophile | Product | Reaction Conditions | Reference |

| Sodium Azide (NaN₃) | 3-(Azidomethyl)oxetane | DMF, 85°C, 24h | researchgate.net |

| Potassium tert-butylate | 3,3-Bis-(azidomethyl)-oxetane precursor | Dioxane, 60°C, 3h | prepchem.com |

| Lithium Bromide (LiBr) | Bromide-substituted oxetane | 60°C, 5h | chemrxiv.org |

| Potassium Thioacetate (KSAc) | Thioacetate-substituted oxetane | ~40°C | chemrxiv.org |

| Sodium Thiomethoxide (NaSMe) | Thiomethyl-substituted oxetane | ~40°C | chemrxiv.org |

Formation of Carbon-Nitrogen and Carbon-Carbon Bonds

The formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds via nucleophilic substitution at the bromomethyl group is a synthetically valuable transformation.

Carbon-Nitrogen Bond Formation: As mentioned previously, the reaction with sodium azide is a prime example of C-N bond formation, yielding 3-(azidomethyl)oxetane. researchgate.netchemrxiv.org This azide derivative can be further utilized in "click" chemistry or reduced to the corresponding amine. The reaction of halogenoalkanes with ammonia (B1221849) or amines is a standard method for synthesizing amines. savemyexams.com Although direct examples with this compound are not explicitly provided in the search results, this general reactivity is expected. The reaction of this compound with amines would lead to the formation of 3-(aminomethyl)oxetane derivatives, which are of interest in medicinal chemistry. researchgate.net

Carbon-Carbon Bond Formation: The reaction of halogenoalkanes with cyanide ions, typically from potassium cyanide, is a well-established method for extending a carbon chain by one carbon, forming a nitrile. savemyexams.com This reaction, when applied to this compound, would produce 3-(cyanomethyl)oxetane. This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of the starting material.

Stereochemical Aspects of Substitution Reactions

Since the substitution reactions occur at the exocyclic bromomethyl group, which is not a stereocenter, the stereochemistry of the oxetane ring itself is typically unaffected. If the oxetane ring were to contain chiral centers, these would be retained during the nucleophilic substitution at the side chain, assuming the reaction conditions are mild enough to prevent ring-opening or epimerization.

Ring-Opening Reactions of the Oxetane Core

The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions under certain conditions, particularly in the presence of acids or strong nucleophiles. chemrxiv.orgacs.orgutexas.edunih.gov

Mechanisms of Ring Opening (e.g., C-2/O bond breakage)

The ring-opening of oxetanes can proceed through different mechanisms depending on the reaction conditions. Under acidic conditions, the ether oxygen is protonated, which activates the ring towards nucleophilic attack. The nucleophile can then attack either of the α-carbons (C-2 or C-4). The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn In some cases, ring-opening can lead to the formation of a 1,4-radical cation intermediate, which can then undergo further reactions. nih.gov

Influence of Nucleophiles and Acidic Conditions on Ring Stability

The stability of the oxetane ring in this compound is highly dependent on the reaction environment. While the ring is generally stable under neutral and basic conditions, allowing for selective nucleophilic substitution at the bromomethyl group, acidic conditions promote ring-opening. chemrxiv.orgnih.gov

Strong acids can catalyze the ring-opening of oxetanes, leading to the formation of diols or other derivatives depending on the nucleophiles present in the reaction mixture. nih.gov For example, treatment with sulfuric acid can lead to ring-opened products. Lewis acids are also effective in promoting ring-opening reactions. magtech.com.cn The presence of a nucleophile during acid-catalyzed ring-opening will determine the final product. For instance, in the presence of an alcohol, an ether-alcohol will be formed.

The following table illustrates the effect of acidic conditions on the oxetane ring, leading to ring-opening products.

| Acid | Conditions | Product | Yield | Reference |

| H₂SO₄ | Concentrated, 100°C, 2h | 3-(Bromomethyl)-3-carboxamidobutanoic acid | 60% | |

| Trifluoroacetic Acid (TFA) | Room Temperature, 24h | 3-(Bromomethyl)-3-carboxamidobutanoic acid | 45% | |

| BF₃·Et₂O | - | Cationic ring-opening polymerization | - | researchgate.nettandfonline.com |

It is important to note that even in the absence of strong acids, certain nucleophiles can induce ring-opening, although this is less common for oxetanes compared to the more strained oxiranes. chemrxiv.org The choice of reagents and reaction conditions is therefore crucial in directing the reactivity of this compound towards either substitution at the side chain or opening of the heterocyclic ring.

Formation of Larger Cyclic or Acyclic Structures

The strained nature of the oxetane ring makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of larger or acyclic structures. This reactivity is often triggered under acidic conditions, which activate the ring's oxygen atom towards cleavage. stackexchange.comresearchgate.net

One prominent example of forming a larger cyclic structure is the synthesis of substituted 1,4-dioxanes. While specific studies on this compound are not prevalent, the reaction can be extrapolated from similar oxetane precursors, such as 3-aryloxetan-3-ols. In a Brønsted acid-catalyzed process, reaction with a 1,2-diol can proceed via initial nucleophilic attack of the diol on the oxetane, followed by an intramolecular, acid-catalyzed ring-opening of the strained oxetane by the second hydroxyl group of the diol. researchgate.net This annulation strategy effectively combines a bis-nucleophile (the diol) with the oxetane, which acts as a 1,2-bis-electrophile precursor, to construct a six-membered dioxane ring. researchgate.net

Acyclic structures are formed when the oxetane ring is opened by a monofunctional nucleophile. The reaction typically results in a 1,3-difunctionalized propane (B168953) derivative. For instance, reaction with a powerful nucleophile could lead to the opening of the ring to produce a substituted alcohol. sciencemadness.org The presence of the bromomethyl group provides an additional reactive site for sequential functionalization, allowing for the synthesis of complex acyclic molecules.

Rearrangement Reactions and Ring Expansion

The significant strain within the oxetane ring not only facilitates ring-opening but also drives skeletal rearrangements and ring expansions to form more stable five- or six-membered heterocyclic systems. sciencemadness.orgwikipedia.org These transformations are typically catalyzed by Lewis or Brønsted acids, which activate the oxetane ring.

For example, 3-substituted oxetanes can undergo acid-catalyzed rearrangements to produce tetrahydrofuran (B95107) derivatives. Research has shown that 3-(2-oxoalkylidene)oxetanes, which can be prepared from oxetan-3-one, rearrange in the presence of BF₃·OEt₂ to yield furans. organic-chemistry.org The mechanism involves Lewis acid activation of the oxetane, which is then opened by the carbonyl oxygen, leading to the formation of the aromatic furan (B31954) ring. organic-chemistry.org Similarly, indium triflate has been used to catalyze the skeletal reorganization of 3-amino-substituted oxetanes into 1,2-dihydroquinolines. organic-chemistry.org These reactions highlight a powerful strategy where the strained oxetane core is used as a latent precursor for more complex heterocyclic scaffolds.

Ring expansion can also be achieved through the reaction of oxetan-3-one derivatives with reagents like sulfur ylides, which can expand the four-membered ring to a five-membered ring, although this is more of a synthetic route to larger rings starting from a related precursor rather than a direct reaction of this compound itself. quora.com

Oxidation and Reduction Processes of this compound

The functional groups of this compound—a primary alkyl bromide and a cyclic ether—exhibit distinct behaviors under oxidative and reductive conditions.

Reduction: The bromomethyl group is susceptible to reduction. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are known to reduce primary alkyl halides to the corresponding alkanes via an Sₙ2 mechanism. byjus.comquora.commasterorganicchemistry.comyoutube.com This reaction would convert this compound into 3-methyloxetane (B1582186), effectively removing the bromine atom and replacing it with a hydrogen. The oxetane ring itself is generally stable to these conditions.

Table 1: Potential Reduction of this compound

| Starting Material | Reagent | Product | Reaction Type |

| This compound | LiAlH₄ | 3-Methyloxetane | Reduction of alkyl halide |

Oxidation: The oxetane ring, as a cyclic ether, is generally resistant to mild oxidizing agents. However, powerful oxidants like ruthenium tetroxide (RuO₄), often generated in situ from RuCl₃ and an oxidant like NaIO₄, can oxidize ethers. sciencemadness.orgchem-station.com The oxidation typically occurs at the C-H bond alpha to the ether oxygen. researchgate.net For this compound, this would lead to oxidative cleavage of the C-O bond, potentially forming a lactone or, upon further oxidation, dicarboxylic acid derivatives. This process is harsh and can lead to the complete degradation of the ring structure. chem-station.com

Table 2: Potential Oxidation of this compound

| Starting Material | Reagent | Potential Product(s) | Reaction Type |

| This compound | RuO₄ / NaIO₄ | Lactone or dicarboxylic acid derivatives | Oxidative ring cleavage |

Exploration of Radical Functionalization at Oxetane Positions

Recent advances have focused on the functionalization of the intact oxetane ring using radical intermediates. These methods offer a powerful way to forge new carbon-carbon bonds at the sterically hindered C3 position under mild conditions, which are often challenging to achieve using traditional ionic chemistry.

Visible-light photoredox catalysis has emerged as a key technology for generating radical species from stable precursors. sciencemadness.orgstackexchange.com While this compound itself is not the typical substrate, studies on closely related 3-aryl-3-carboxylic acid oxetanes provide a clear proof-of-concept for generating a tertiary radical at the C3 position. sciencemadness.orgbyjus.comstackexchange.com

In a typical cycle, an excited photocatalyst oxidizes the carboxylate anion of a 3-aryl-3-carboxyoxetane, which then undergoes rapid decarboxylation to form a tertiary benzylic radical on the oxetane ring. This radical can then engage in various C-C bond-forming reactions, such as a Giese addition to an activated alkene. byjus.com Computational and experimental studies indicate that the inherent ring strain of the oxetane makes the subsequent Giese addition irreversible, leading to high product yields and minimizing side reactions like radical dimerization. sciencemadness.orgstackexchange.com This strategy allows for the synthesis of medicinally relevant 3-aryl-3-alkyl substituted oxetanes with previously inaccessible substitution patterns. stackexchange.com The success of these methods demonstrates the viability of generating and utilizing radicals at the C3 position of the oxetane scaffold for complex molecule synthesis. byjus.com

Table 3: Example of Photoredox-Catalyzed Oxetane Derivatization

| Oxetane Precursor Type | Catalyst System | Radical Acceptor | Product Type |

| 3-Aryl-3-carboxyoxetane | Ir-based photocatalyst, Visible Light | Activated Alkenes (e.g., acrylates) | 3-Aryl-3-alkyl-oxetanes |

Polymer Chemistry and Materials Science Applications

3-(Bromomethyl)oxetane as a Monomer for Polymer Synthesis

This compound is a versatile monomer employed in the synthesis of polyethers through cationic ring-opening polymerization (CROP). wikipedia.org The significant ring strain of the oxetane (B1205548) ring (approximately 107 kJ/mol) provides the thermodynamic driving force for polymerization. wikipedia.org The presence of the bromomethyl group allows for post-polymerization modification, enabling the introduction of various functionalities and the creation of advanced materials.

Cationic ring-opening polymerization (CROP) is the primary method for polymerizing oxetanes. wikipedia.org The process is initiated by electrophilic species, typically Lewis acids or compounds that can generate carbocations. wikipedia.org The propagation step involves the nucleophilic attack of a monomer on the growing polymer chain end, which is a tertiary oxonium ion. wikipedia.org

The cationic ring-opening polymerization of oxetanes can proceed through two main competitive mechanisms: the Activated Monomer (AM) mechanism and the Activated Chain End (ACE) mechanism. tandfonline.comresearchgate.net The prevalence of one mechanism over the other is influenced by factors such as monomer basicity, ring strain, and the presence of protic compounds like alcohols or water. acs.org

In the Activated Chain End (ACE) mechanism , the growing polymer chain possesses a reactive cationic center, typically a tertiary oxonium ion at the chain end. researchgate.netresearchgate.net This active chain end then reacts with an incoming neutral monomer, propagating the polymer chain. researchgate.net

Conversely, the Activated Monomer (AM) mechanism involves the reversible activation of the monomer by a proton or other cationic species. acs.org The neutral, hydroxyl-terminated polymer chain then attacks this activated, protonated monomer. tandfonline.com A key distinction is that in the AM mechanism, the positive charge resides on the free monomer rather than the polymer chain end. researchgate.net The presence of hydroxyl groups, either from an initiator or as impurities, favors the AM mechanism. tandfonline.comnih.gov

It's important to note that in many systems, both the ACE and AM mechanisms can coexist. acs.org The balance between these two pathways can be controlled by adjusting reaction conditions, such as the concentration of monomer and protic additives. nih.govacs.org

A variety of initiators and catalysts are employed to initiate the cationic ring-opening polymerization of oxetanes. Lewis acids are common initiators, with boron trifluoride etherate (BF₃·OEt₂) being a frequently used example. tandfonline.comwikipedia.orgwikipedia.org Boron trifluoride etherate serves as a source of the strong Lewis acid, boron trifluoride (BF₃), which can activate the oxetane monomer. wikipedia.org

The initiation process with BF₃·OEt₂ often involves a co-initiator, such as a diol (e.g., 1,4-butanediol). google.com The boron trifluoride complexes with the alcohol, which then protonates the oxetane monomer, creating an activated species. google.com This activated monomer can then react with another monomer molecule to begin the polymerization process. google.com The use of BF₃·OEt₂ in conjunction with a diol allows for the synthesis of polymers with controlled molecular weights and functionalities. google.comgoogle.com

Other catalytic systems, including those derived from triisobutylaluminum (B85569) and water, have also been utilized for the polymerization of oxetane derivatives. researchgate.net

Copolymerization is a powerful technique to modify the properties of polyoxetanes, such as adjusting crystallinity and enhancing mechanical properties. wikipedia.org this compound can be copolymerized with other oxetane derivatives or with different types of monomers to create a wide range of functional materials.

This compound can be copolymerized with other substituted oxetanes to tailor the properties of the resulting polymer. For instance, copolymerization with 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) or 3-azidomethyl-3-methyloxetane (AMMO) is a strategy used to develop energetic polymers. wikipedia.orgresearchgate.net The incorporation of different oxetane monomers allows for the fine-tuning of properties like thermal stability, mechanical strength, and energy content. researchgate.net

The reactivity ratios of the comonomers play a crucial role in determining the microstructure of the resulting copolymer, which can range from random to block-like depending on the polymerization conditions and the nature of the monomers.

To achieve a broader range of properties, this compound and other oxetane derivatives are often copolymerized with non-oxetane monomers. A common comonomer is tetrahydrofuran (B95107) (THF), which also undergoes cationic ring-opening polymerization. wikipedia.org The statistical copolymers of 3,3-bis(chloromethyl)oxetane (B146354) (BCMO), a related oxetane, with THF are known to be amorphous, tough rubbers. wikipedia.org

Copolymerization with monomers that polymerize through different mechanisms, such as acrylates, can lead to the formation of hybrid polymer systems with unique characteristics. radtech.org For example, combining cationic photopolymerization of oxetanes with radical polymerization of acrylates can result in materials with accelerated curing times. radtech.org

Interactive Data Table

| Compound Name | Abbreviation | Role in Polymerization |

| This compound | - | Monomer |

| Boron trifluoride etherate | BF₃·OEt₂ | Catalyst/Initiator |

| 1,4-Butanediol | - | Co-initiator |

| 3,3-Bis(azidomethyl)oxetane | BAMO | Comonomer |

| 3-Azidomethyl-3-methyloxetane | AMMO | Comonomer |

| Tetrahydrofuran | THF | Comonomer |

| 3,3-Bis(chloromethyl)oxetane | BCMO | Comonomer |

Catalytic Approaches in Polymer Synthesis involving Oxetanes

The synthesis of polyoxetanes from monomers like this compound is predominantly achieved through ring-opening polymerization, with cationic polymerization being the most common and efficient method. radtech.org The choice of catalyst is critical as it influences the polymerization mechanism, reaction rate, and the structure of the resulting polymer.

Boron trifluoride etherate (BF₃·OEt₂) is a widely used catalyst for the cationic ring-opening polymerization of oxetanes. nih.govresearchgate.net This strong Lewis acid effectively initiates the polymerization by opening the strained oxetane ring. The polymerization can proceed through either an active chain end (ACE) or an activated monomer mechanism (AMM), with the ACE mechanism generally being more efficient as it minimizes side reactions like cyclization. nih.gov The reaction is often carried out in solvents like dichloromethane. nih.gov

In recent years, photo-initiated cationic polymerization has emerged as a powerful technique for producing cross-linked oxetane networks, particularly for coatings and 3D printing. radtech.orgradtech.org This method uses photo-acid generators (PAGs), such as onium salts, which release a strong acid upon UV irradiation to initiate polymerization. researchgate.net

While cationic polymerization is dominant, anionic ring-opening polymerization of oxetanes has also been developed. For instance, (3-hydroxymethyl)oxetanes can be polymerized using potassium tert-butoxide in the presence of a crown ether complex as a catalyst. radtech.org Additionally, research has explored the use of ionic liquids, such as [bmim]BF₄, as "green" solvents for the cationic polymerization of oxetane derivatives, offering potential environmental benefits over traditional organic solvents. researchgate.net

| Polymerization Type | Catalyst/Initiator System | Key Characteristics |

|---|---|---|

| Cationic Ring-Opening | Boron Trifluoride Etherate (BF₃·OEt₂) | Efficient, common, proceeds via active chain end mechanism. |

| Photo-initiated Cationic | Photo-Acid Generators (PAGs) / Onium Salts | Initiated by UV light, rapid curing, used for coatings. |

| Anionic Ring-Opening | Potassium tert-butoxide / Crown Ether | Alternative to cationic methods for specific functionalized oxetanes. |

| Cationic in Ionic Liquid | BF₃·OEt₂ in [bmim]BF₄ | "Green" chemistry approach, using ionic liquid as solvent. |

of this compound

The unique chemical structure of this compound, characterized by a strained four-membered ether ring and a reactive bromomethyl group, makes it a valuable monomer in polymer chemistry. Its polymerization leads to the formation of functional polyethers with potential applications in various advanced materials. The reactivity of the oxetane ring allows for ring-opening polymerization, which can be initiated through different catalytic systems, including metal-based and metal-free methods.

Energetic Oxetane Polymers and Composites

Polymerization of this compound

The polymerization of this compound primarily proceeds via cationic ring-opening polymerization (CROP). The high ring strain of the oxetane ring (approximately 107 kJ/mol) provides the thermodynamic driving force for this process. The mechanism involves the formation of a tertiary oxonium ion as the propagating species, which can be initiated by various cationic initiators. wikipedia.org

Metal-based catalysts, particularly Lewis acids, are effective in initiating the cationic ring-opening polymerization of oxetanes. wikipedia.org While specific studies focusing exclusively on this compound are limited, the general mechanism and catalysts used for substituted oxetanes can be inferred.

Lewis Acid Catalysis:

Lewis acids are a prominent class of metal catalysts used for the polymerization of oxetanes. Common Lewis acid catalysts include compounds of boron, aluminum, tin, and zinc. For instance, boron trifluoride etherate (BF₃·OEt₂) is a widely used initiator for the CROP of oxetane derivatives. researchgate.net The polymerization is initiated by the coordination of the Lewis acid to the oxygen atom of the oxetane ring. This coordination polarizes the C-O bond, making the carbon atom more susceptible to nucleophilic attack by another monomer unit, thus initiating polymerization. The propagation proceeds through the sequential addition of monomer units to the active chain end, which is a tertiary oxonium ion. wikipedia.org

Research on related substituted oxetanes, such as 3,3-bis(chloromethyl)oxetane (BCMO), has shown that Lewis acids like BF₃ are effective in producing high molecular weight polymers. wikipedia.org Similarly, the polymerization of 3-azidooxetane, a derivative of this compound, can be initiated by a Lewis acid catalyst to form poly(3-azidotrimethylene ether). dtic.mil This suggests that similar catalytic systems would be effective for this compound.

A study on the copolymerization of butylene oxide and oxetane with phthalic anhydride (B1165640) utilized a Zr(IV) catalyst, demonstrating the utility of transition metal catalysts in the ring-opening polymerization of oxetanes to form poly(ester-alt-ethers). ox.ac.uk While this was a copolymerization, it highlights the potential for other metal catalysts beyond simple Lewis acids to be employed in oxetane polymerization.

Table 1: Representative Metal Catalysts for Oxetane Polymerization

| Catalyst Type | Specific Examples | Monomer(s) | Resulting Polymer | Reference(s) |

|---|---|---|---|---|

| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | 3,3-Bis(azidomethyl)oxetane (BAMO) | Poly(BAMO) | researchgate.net |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | 3-Azidooxetane | Poly(3-azidotrimethylene ether) | dtic.mil |

| Transition Metal | Zirconium(IV) complex | Butylene Oxide, Oxetane, Phthalic Anhydride | Poly(ester-alt-ether) | ox.ac.uk |

| Lewis Acid | Tin(IV) Chloride (SnCl₄) | 3,3-Disubstituted Oxetanes | Poly(oxetane) | wikipedia.org |

This table is illustrative and includes data from related oxetane monomers due to limited specific data on this compound.

In recent years, there has been a significant shift towards the use of metal-free organocatalysts for polymerization reactions to avoid potential metal contamination in the final polymer, which is crucial for biomedical and electronic applications. mdpi.com Organocatalyzed ring-opening polymerization (o-ROP) has emerged as a powerful tool for the synthesis of well-defined polyesters and polyethers.

Organobase Catalysis:

Strong organic bases have been shown to be effective catalysts for the ROP of various cyclic monomers. Catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and phosphazene bases have been successfully employed in the polymerization of lactones, carbonates, and some ethers. mdpi.comacs.org These catalysts typically operate through a nucleophilic or hydrogen-bonding mechanism to activate the monomer or the initiator (often an alcohol).

For instance, a recent study demonstrated the organobase-catalyzed ring-opening copolymerization of oxetanes with cyclic anhydrides to produce polyesters. acs.org The study found that strong bases like phosphazenes were highly effective. While this study did not specifically use this compound, it established that organocatalysis is a viable and efficient method for oxetane polymerization. The mechanism involves the activation of an initiator, such as an alcohol, by the organobase, which then attacks the oxetane monomer to initiate polymerization.

Brønsted Acid Catalysis:

Strong Brønsted acids can also catalyze the cationic ring-opening polymerization of oxetanes. nih.gov However, their use can sometimes lead to less control over the polymerization compared to Lewis acids or organobases. Superacids like trifluoromethanesulfonic acid (TfOH) are known to be potent initiators for the CROP of cyclic ethers. wikipedia.org

Table 2: Potential Metal-Free Organocatalysts for this compound Polymerization

| Catalyst Class | Specific Examples | Proposed Mechanism | Relevant Monomers Studied | Reference(s) |

|---|---|---|---|---|

| Guanidine | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Hydrogen-bonding activation of initiator | Cyclic esters, Carbonates | mdpi.com |

| Amidine | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Hydrogen-bonding activation of initiator | Cyclic esters, Carbonates | mdpi.com |

| Phosphazene | t-BuP₄ | Nucleophilic/Hydrogen-bonding activation | Oxetanes (in copolymerization) | acs.org |

| Brønsted Acid | Trifluoromethanesulfonic Acid (TfOH) | Cationic ring-opening | Cyclic ethers | wikipedia.org |

This table presents potential catalysts for this compound based on successful organocatalysis with other cyclic monomers.

The development of both metal-catalyzed and metal-free polymerization methods for this compound opens up possibilities for creating a wide range of functional polymers. The resulting polyethers, bearing a reactive bromomethyl side chain, are amenable to further chemical modification, allowing for the synthesis of materials with tailored properties for specific applications, such as coatings, adhesives, and advanced composites.

Computational and Theoretical Studies

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical techniques used to investigate the electronic structure and energetics of molecules. They are instrumental in mapping out the complex processes involved in the reactions of oxetanes.

The cationic ring-opening polymerization (CROP) of oxetanes is a key reaction for producing polyethers, and computational studies have been crucial in elucidating its mechanism. Research using DFT (specifically the B3LYP functional) and ab initio (MP2) methods has provided a detailed picture of this process. The calculations show that the polymerization of oxetane (B1205548) proceeds through the continuous attack of the oxygen atom of a neutral oxetane molecule on a carbon atom of the protonated oxetane cation. acs.org This process is initiated by the acidification of the oxetane, which can then readily polymerize with other oxetane molecules, a step characterized by a very low activation energy. acs.org

The table below summarizes the computational approaches used in a representative study of oxetane polymerization.

| Computational Method | Basis Set | Application |

| DFT (B3LYP) | 6-31G(d,p), 6-311++G(d,p) | Geometry optimization, Vibrational analysis |

| Ab Initio (MP2) | 6-31G(d,p), 6-311++G(d,p) | Energy calculations, Mechanistic investigation |

| Self-Consistent Reaction Field (SCRF) | PCM (Polarizable Continuum Model) | Analysis of solvent effects (THF, Dichloromethane) |

This table is based on data from a density functional theoretical study on the ring-opening polymerization mechanism of oxetane cation series compounds. acs.org

A primary strength of DFT and ab initio calculations is their ability to map entire reaction energy profiles. For the ring-opening polymerization of oxetanes, researchers have fully optimized the geometries of reactants, transition states, intermediates, and products for a series of polymer species. acs.org Vibrational analysis is performed at each stationary point on the potential energy surface to confirm its nature as either a stable species (intermediate or product, with no imaginary frequencies) or a transition state (with exactly one imaginary frequency). acs.org

Furthermore, by tracing the intrinsic reaction coordinate (IRC) from a calculated transition state, the connected reactant and product can be definitively verified. acs.org In other complex transformations, such as the biosynthesis of the oxetane ring in the natural product Taxol, DFT calculations have been used to explore different proposed reaction pathways. researchgate.net These studies compute the free energy profiles for intermediates and transition state structures, helping to determine the most likely mechanistic route. researchgate.net For instance, in the Paternò-Büchi reaction to form oxetanes, a spin-polarized conceptual DFT approach has been used to explain the observed regioselectivity. mdpi.com

Molecular Dynamics Simulations (Implicitly related to conformational studies)

In one study, MD simulations were performed on peptides where an alanine (B10760859) residue was replaced with an oxetane-modified version (Aox). rsc.org These simulations, using the CHARMM27 force field with custom parameters for the oxetane ring, were used to assess the effect of the oxetane on the peptide's helical structure. rsc.org The analysis of the simulation trajectory included monitoring hydrogen bonds and backbone dihedral angles (φ/ψ) to understand how the rigid, puckered oxetane ring impacts the peptide's conformation. rsc.org

Computational studies on the anticancer drug Taxol have concluded that its oxetane ring can act as a "conformational lock," rigidifying the structure, which is believed to be important for its biological activity. acs.orgillinois.edu Docking models for other bioactive molecules have also suggested that the oxetane ring can serve as a crucial element for conformational and basicity control, even when not directly interacting with a protein target. nih.gov

Computational Analysis for Structure Elucidation and Stereochemistry

Computational methods are a cornerstone of modern structure elucidation. The geometry optimization techniques inherent in DFT and ab initio calculations provide highly accurate three-dimensional structures of molecules, including transient intermediates that are difficult or impossible to characterize experimentally. acs.orgresearchgate.net The calculated structures can be compared with experimental data, such as that from X-ray crystallography. For example, calculations align with experimental findings that show substituted oxetane rings are not planar but adopt a "puckered" conformation. acs.orgillinois.edu

These tools are also critical for understanding and predicting stereochemistry. The regioselectivity of ring-opening reactions, for instance, is determined by whether the nucleophile attacks the more or less substituted carbon adjacent to the ring oxygen. This outcome is governed by a combination of steric and electronic effects. magtech.com.cn Computational models can calculate the activation energies for both possible attack pathways, predicting the major product. magtech.com.cn Similarly, in the development of methods for the catalytic desymmetrization of 3-substituted oxetanes, computational analysis is essential for understanding the origin of stereoselectivity. beilstein-journals.orgnih.gov

Predictive Modeling of Reactivity and Selectivity

The development of machine learning (ML) and other computational models to predict chemical reactivity is a rapidly advancing field. nih.govrsc.org These models are trained on large datasets of known reactions to learn the complex relationships between a molecule's structure and its reactivity or the selectivity of its transformations. nih.gov

For a molecule like 3-(Bromomethyl)oxetane, such models could predict the regioselectivity of various reactions. For example, in nucleophilic ring-opening reactions, the outcome depends on whether the reaction is under steric or electronic control. magtech.com.cn Predictive models could be developed to forecast which site would be more reactive under specific conditions. There is significant interest in creating ML models that predict the regioselectivity of direct C–H functionalization reactions, which could identify the most likely site of reaction on the oxetane ring or its substituent. nih.gov These predictive tools offer a quantitative alternative to chemical intuition and can de-risk the application of reactions in complex synthesis projects. nih.gov

Computational Insights into Novel Reactivity Modes

The high ring strain of the four-membered oxetane ring is a primary driver of its unique reactivity, facilitating ring-opening, rearrangement, and ring-expansion reactions. acs.orgacs.org Computational studies provide fundamental insights into these novel reactivity modes by modeling the underlying reaction mechanisms.

For example, computational analysis has been used to support the mechanism of a cobalt-catalyzed carbonyl insertion reaction that expands the oxetane ring into a five-membered lactone. beilstein-journals.orgnih.gov These studies can model the entire catalytic cycle, including the initial oxetane opening, CO insertion, and final lactonization step. beilstein-journals.orgnih.gov Another novel transformation, the cycloisomerization of homoallylic alcohols to form oxetanes via a metal hydride atom transfer/radical polar crossover (MHAT/RPC) method, relies on proposed radical intermediates and pathways that can be investigated and validated using DFT calculations. nih.govnih.gov By calculating the energies of proposed intermediates and transition states, these computational insights help explain how and why these unique transformations occur, paving the way for the development of new synthetic methods.

Advanced Applications in Medicinal Chemistry and Drug Discovery

Oxetanes as Bioisosteres and Modulators of Drug Properties

The oxetane (B1205548) motif has emerged as a valuable tool in drug design, primarily due to its ability to act as a bioisostere for functionalities that often introduce undesirable properties into drug candidates. researchgate.netacs.org Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry, and the oxetane ring offers a unique combination of steric bulk, polarity, and metabolic stability. nih.govnih.gov

Replacement for Gem-Dimethyl and Carbonyl Groups

A prominent application of the oxetane ring, particularly the 3,3-disubstituted pattern accessible from precursors like 3-(bromomethyl)oxetane, is as a replacement for the gem-dimethyl group. acs.orgacs.org While gem-dimethyl groups are often incorporated to block metabolically susceptible positions, they invariably increase the lipophilicity of a molecule, which can negatively impact its pharmacokinetic profile. acs.org The oxetane unit provides similar steric hindrance to prevent metabolic degradation but introduces a polar ether oxygen, which can lead to a more favorable balance of properties. researchgate.netethz.ch

Influence on Physicochemical Properties of Drug Candidates

The introduction of an oxetane ring, often via a building block like this compound, can profoundly influence the physicochemical properties of a molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov The inherent polarity of the oxetane's ether linkage can significantly enhance aqueous solubility. researchgate.netacs.org For instance, replacing a gem-dimethyl group with an oxetane has been shown to increase aqueous solubility by a factor of 4 to over 4000 in certain contexts. researchgate.net

Furthermore, the oxetane motif generally leads to a reduction in lipophilicity (logP or logD) compared to its gem-dimethyl counterpart. researchgate.netnih.gov This modulation of lipophilicity is a key strategy for improving the "drug-likeness" of a compound. The electron-withdrawing nature of the oxetane ring can also decrease the basicity (pKa) of nearby amino groups, which can be advantageous for optimizing interactions with biological targets or improving cell permeability. nih.gov Additionally, the three-dimensional, sp³-rich character of the oxetane ring can disrupt planarity, which is often associated with improved solubility and reduced toxicity. nih.gov

Table 1: Impact of Oxetane Substitution on Physicochemical Properties

| Property | General Effect of Oxetane Introduction | Rationale |

|---|---|---|

| Aqueous Solubility | Increase | Introduction of a polar ether oxygen. researchgate.netacs.org |

| Lipophilicity (logP/logD) | Decrease | Higher polarity compared to hydrocarbon groups. researchgate.netnih.gov |

| Metabolic Stability | Increase | Blocks metabolically weak spots; more stable than carbonyls. researchgate.netethz.ch |

| Basicity (pKa) of Proximal Amines | Decrease | Inductive electron-withdrawing effect of the oxetane oxygen. nih.gov |

| Molecular Conformation | Increased Three-Dimensionality | Introduction of a non-planar, sp³-rich scaffold. nih.gov |

Synthesis of Biologically Active Oxetane-Containing Compounds

The availability of functionalized building blocks such as this compound has facilitated the synthesis and exploration of a wide array of biologically active molecules. ethz.chrsc.org The reactivity of the bromomethyl group allows for straightforward nucleophilic substitution reactions, enabling the covalent attachment of the oxetane moiety to a diverse range of molecular cores. This has led to the successful incorporation of oxetanes into numerous compounds with therapeutic potential across various disease areas. nih.govnih.gov

Incorporation into Clinical and Preclinical Drug Candidates

The unique properties imparted by the oxetane ring have led to its inclusion in a growing number of clinical and preclinical drug candidates. nih.govnih.gov For example, the Bruton's tyrosine kinase (BTK) inhibitor that has advanced to Phase 1 clinical trials features an oxetane substitution that was crucial for enhancing potency and improving physicochemical and pharmacokinetic properties. nih.gov In the development of glucagon-like peptide-1 receptor (GLP-1R) agonists, the introduction of an oxetane motif as a small polar head group increased potency without negatively affecting lipophilicity or other key properties. nih.gov The natural product Paclitaxel (Taxol) and its semi-synthetic derivatives, which are vital chemotherapeutic agents, famously contain an oxetane ring fused to the core structure, highlighting the long-standing importance of this motif in medicine. nih.gov

Targeting Specific Disease-Related Pathways and Enzymes

Oxetane-containing compounds have been successfully designed to target a variety of specific enzymes and pathways implicated in human diseases. nih.govnih.gov These small molecules have shown inhibitory activity against several important classes of therapeutic targets:

Kinases: Oxetane moieties have been incorporated into inhibitors of kinases such as the mammalian target of rapamycin (B549165) (mTOR), anaplastic lymphoma kinase (ALK), and Bruton's tyrosine kinase (BTK), which are critical regulators of cell growth and proliferation and are major targets in cancer therapy. acs.orgnih.gov

Epigenetic and Non-Epigenetic Enzymes: The oxetane scaffold has been key in developing potent inhibitors of enzymes like aldehyde dehydrogenase 1A (ALDH1A), which is linked to chemotherapy resistance, and matrix metalloproteinase-13 (MMP-13), a target in breast cancer. nih.gov Oxetane-containing molecules have also been designed to inhibit the fat mass and obesity-associated protein (FTO), a demethylase involved in cancer. nih.gov

Viral Targets: In antiviral drug discovery, oxetane-containing compounds have been developed as potent inhibitors of the Respiratory Syncytial Virus (RSV) L protein. nih.gov

Development of Fluorinated Oxetane Drug Molecules

A recent and significant advancement in the application of oxetanes is the development of methods to synthesize fluorinated versions, specifically α,α-difluoro-oxetanes. news-medical.netnus.edu.sg The introduction of fluorine into drug molecules is a well-established strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. nus.edu.sg However, the synthesis of fluorinated oxetanes has historically been a major challenge. news-medical.net

Breakthrough research has established a new catalytic method that enables the conversion of readily available epoxides into α,α-difluoro-oxetanes. news-medical.netsciencedaily.com This process involves the selective insertion of a difluorocarbene species, facilitated by a copper catalyst, into the epoxide ring. news-medical.netnus.edu.sg This innovation opens the door to a new class of drug scaffolds that combine the beneficial attributes of the oxetane ring with the unique properties of fluorine. nus.edu.sg These novel fluorinated oxetanes are promising lead compounds for the development of new medicines to treat a range of diseases. news-medical.net

Oxetane Motifs in Natural Products Synthesis

The oxetane ring is a structural feature in a number of biologically active natural products, and its presence is often crucial for their therapeutic effects. acs.orgwikipedia.org A well-known example is Paclitaxel (Taxol), a potent anti-cancer agent, where the oxetane ring is believed to act as a conformational lock or a hydrogen-bond acceptor, essential for its microtubule-stabilizing activity. acs.orgwikipedia.org While nature has devised its own methods for constructing this strained ring, synthetic chemists have developed various strategies to incorporate oxetane motifs, including those derived from this compound, into the total synthesis of natural products. beilstein-journals.orgnih.govresearchgate.net

Synthetic approaches to oxetane-containing natural products often involve either the de novo construction of the four-membered ring or the derivatization of pre-existing oxetane building blocks. beilstein-journals.orgnih.govnih.gov The Williamson etherification, a classic C-O bond-forming reaction, is a frequently employed strategy for the intramolecular cyclization to form the oxetane ring. acs.org Other methods include ring expansions of epoxides, ring contractions of larger heterocyclic systems, and various cycloaddition reactions. beilstein-journals.orgnih.gov The availability of functionalized building blocks like this compound provides a direct and efficient route to introduce the oxetane moiety, bypassing the often-challenging ring-formation steps.

Table 1: Examples of Oxetane-Containing Natural Products

| Natural Product | Biological Activity | Source Organism |

| Paclitaxel (Taxol) | Anticancer | Taxus brevifolia (Pacific yew) acs.orgwikipedia.org |

| Oxetin | Antibiotic, Amino acid antimetabolite | Streptomyces sp. researchgate.netnih.gov |

| Oxetanocin | Antiviral, Antibiotic | Bacillus megaterium researchgate.net |

| Merrilactone A | Neurotrophic activity | Illicium merrillianum researchgate.net |

| Laureatin | Antitumor | Laurencia sp. (red algae) researchgate.net |

Site-Selective Modification of Biomolecules with Oxetanes

The ability to selectively modify proteins and other biomolecules is a cornerstone of modern chemical biology and drug development. This compound has emerged as a valuable reagent for this purpose, enabling the introduction of the unique physicochemical properties of the oxetane ring into large biomolecules. nih.govcam.ac.ukcam.ac.uk Oxetanes can enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of parent molecules, all while often preserving their biological activity. acs.orgnih.gov

Chemoselective Alkylation of Proteins via Cysteine

A powerful strategy for protein modification involves the chemoselective alkylation of cysteine residues. nih.govcam.ac.uknih.gov The sulfhydryl group of cysteine is a potent nucleophile, allowing for its specific reaction with electrophilic reagents like this compound. This reaction proceeds via an S_N2 mechanism, where the cysteine thiol attacks the carbon bearing the bromine atom, displacing the bromide and forming a stable thioether linkage. nih.gov

Research has demonstrated that this alkylation can be performed under mild, biocompatible conditions, making it suitable for modifying complex proteins. nih.govresearchgate.net For instance, studies have shown the successful and highly efficient site-selective incorporation of the 3-S-oxetane motif into single-cysteine mutants of proteins like the C2A domain of Synaptotagmin-I and Annexin-V. nih.govsemanticscholar.org Importantly, this modification has been shown to be stable in human plasma and in the presence of endogenous thiols like glutathione, a critical prerequisite for in vivo applications. nih.govsemanticscholar.org

Table 2: Research Findings on Cysteine Alkylation with this compound

| Protein/Peptide | Key Finding | Reference |

| C2A domain of Synaptotagmin-I (C2Am) | >95% conversion to the Cys-oxetane adduct at pH 11. | nih.gov |

| Annexin-V (AnxV) | >95% conversion to the Cys-oxetane adduct at pH 11. | nih.gov |

| Single Lysine-peptide | No reactivity observed, demonstrating high selectivity for cysteine over lysine. | semanticscholar.org |

| Trastuzumab (antibody) | Successful modification, demonstrating applicability to large therapeutic proteins. | semanticscholar.org |

Potential for Next-Generation Peptide/Protein Therapeutics